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molecular formula C12H12N2O B8389780 5-Ethoxy-1,3-dihydropyrrolo[4,3,2-de]isoquinoline

5-Ethoxy-1,3-dihydropyrrolo[4,3,2-de]isoquinoline

Cat. No. B8389780
M. Wt: 200.24 g/mol
InChI Key: IMUYGNKVKZMDCO-UHFFFAOYSA-N
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Patent
US03978066

Procedure details

3,4-Dihydropyrrolo[4,3,2-de]isoquinolin-5(lH)-one (8.6 g), described in Example 4, is added in one portion to a solution of 12 g of triethyloxonium fluoroborate [H.-L. Pan and T. L. Fletcher, J. Org. Chem., 27, 3639 (1962)] in 500 ml dry methylene chloride. The suspension is stirred for 24 hours. The solid is collected and washed with a little methylene chloride and then ether to give 5-ethoxy-1,3-dihydropyrrolo[4,3,2-de]isoquinoline hydrofluoroborate, mp 233° - 234°C, νmaxnujol 3380, 3280, 1645, 1605, 1594, 1540 and 1512 cm-1.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:12]3[C:3]([CH2:4][NH:5][C:6](=[O:13])[C:7]=3[CH:8]=[CH:9][CH:10]=2)=[CH:2]1.F[B-](F)(F)F.[CH2:19]([O+](CC)CC)[CH3:20]>C(Cl)Cl>[CH2:19]([O:13][C:6]1[C:7]2[CH:8]=[CH:9][CH:10]=[C:11]3[NH:1][CH:2]=[C:3]([C:12]=23)[CH2:4][N:5]=1)[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
N1C=C2CNC(C=3C=CC=C1C23)=O
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
F[B-](F)(F)F.C(C)[O+](CC)CC
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The suspension is stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid is collected
WASH
Type
WASH
Details
washed with a little methylene chloride

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC1=NCC=2C=3C(=CC=CC13)NC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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